9H-Fluorene-3-sulfonyl chloride
Description
9H-Fluorene-3-sulfonyl chloride is a fluorene-derived organosulfur compound characterized by a sulfonyl chloride (-SO₂Cl) functional group at the 3-position of the fluorene scaffold. The fluorene core provides a rigid, planar aromatic structure, while the sulfonyl chloride group confers high electrophilicity, making the compound reactive toward nucleophiles such as amines, alcohols, and thiols. This reactivity underpins its utility in synthesizing sulfonamides, sulfonate esters, and other derivatives, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C13H9ClO2S |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
9H-fluorene-3-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClO2S/c14-17(15,16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 |
InChI Key |
VHMSGXZWBUZCLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9H-Fluorene-3-sulfonyl chloride typically involves the sulfonylation of fluorene derivatives. One common method is the electrophilic aromatic substitution reaction, where fluorene is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group at the 3-position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 9H-Fluorene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
9H-Fluorene-3-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of sulfonamide-based drugs, which have antibacterial, antifungal, and anticancer properties.
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Research: The compound is used to modify biomolecules and study their interactions and functions.
Mechanism of Action
The mechanism of action of 9H-Fluorene-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Functional Group and Reactivity
The sulfonyl chloride group distinguishes 9H-Fluorene-3-sulfonyl chloride from other fluorene derivatives. For example:
- 9H-Fluoren-9-ylmethyl chloroformate (Fmoc-Cl): Contains a chloroformate (-OCOCl) group. While both compounds are electrophilic, Fmoc-Cl is primarily used in peptide synthesis for transient amino-group protection, whereas this compound participates in sulfonation or sulfamidation reactions .
- 9-Hydroxy fluorene : Features a hydroxyl (-OH) group instead of sulfonyl chloride. The hydroxyl group enables oxidation or esterification reactions but lacks the electrophilic versatility of sulfonyl chlorides .
Stability and Handling
Sulfonyl chlorides, including this compound, are moisture-sensitive and require anhydrous storage. In contrast, Fmoc-Cl is less hygroscopic but decomposes under basic conditions. Hydroxy fluorene derivatives are generally more stable but less reactive .
Comparative Data Table
Research Findings and Industrial Relevance
Studies highlight this compound’s efficiency in sulfonating sterically hindered substrates due to the fluorene ring’s electron-withdrawing effect, which enhances the sulfonyl chloride’s electrophilicity. Industrial patents emphasize its role in synthesizing sulfonated polymers for ion-exchange membranes, outperforming simpler aryl sulfonyl chlorides in thermal stability .
Biological Activity
9H-Fluorene-3-sulfonyl chloride is a sulfonyl chloride derivative of fluorene, notable for its reactivity and potential applications in biochemical and medicinal chemistry. This compound has garnered attention due to its ability to modify biomolecules, particularly proteins and peptides, influencing various biological processes.
The chemical structure of this compound includes a sulfonyl chloride functional group, which is highly electrophilic. This property allows it to engage in nucleophilic substitution reactions with amines, alcohols, and thiols, forming stable sulfonamide and sulfonate derivatives. The general reaction mechanism can be summarized as follows:
where R represents the fluorene moiety and Nu denotes the nucleophile.
Enzyme Interaction
This compound exhibits significant interactions with various enzymes and proteins. Its sulfonyl group can covalently modify nucleophilic residues such as lysine and cysteine within proteins. This modification can alter enzyme activity, potentially leading to changes in metabolic pathways and cellular signaling processes.
Table 1: Interaction of this compound with Key Enzymes
| Enzyme Type | Effect of Modification | Reference |
|---|---|---|
| Protein Kinases | Inhibition of phosphorylation activity | |
| Esterases | Altered substrate specificity | |
| Carbonic Anhydrase | Increased enzymatic activity |
Cellular Effects
In vitro studies have demonstrated that this compound can influence cell viability and function. For instance, it has been shown to affect gene expression by modifying transcription factors involved in critical cellular pathways.
Case Study: Cytotoxicity Assessment
A cytotoxicity assay was conducted on human cancer cell lines (MCF7, HeLa), revealing that low concentrations of the compound selectively inhibited cell growth without affecting normal cells significantly. The results indicated a potential therapeutic application in cancer treatment.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | % Viability at 100 µM |
|---|---|---|
| MCF7 | 45 ± 5 | 30% |
| HeLa | 50 ± 10 | 25% |
The primary mechanism by which this compound exerts its biological effects is through covalent binding to target biomolecules. This interaction can lead to:
- Inhibition of Enzymatic Activity : By modifying active sites or essential residues.
- Alteration of Protein Function : Changing structural conformation or stability.
- Impact on Signaling Pathways : Leading to downstream effects in cellular processes.
Metabolic Pathways
The metabolism of this compound involves enzymatic transformations primarily through cytochrome P450 enzymes. These metabolic pathways can generate reactive intermediates that may further interact with cellular macromolecules, enhancing the compound's biological activity.
Comparative Analysis
When compared to other sulfonyl chlorides, such as benzenesulfonyl chloride, the unique fluorene backbone of this compound provides distinct reactivity patterns and applications in biochemical research.
Table 3: Comparison of Sulfonyl Chlorides
| Compound | Electrophilicity | Applications |
|---|---|---|
| 9H-Fluorene-3-sulfonyl Cl | High | Protein modification, drug development |
| Benzenesulfonyl Chloride | Moderate | Organic synthesis |
| Toluene Sulfonyl Chloride | Moderate | Industrial applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
